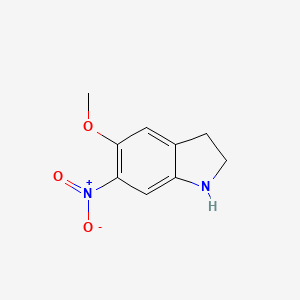

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

5-methoxy-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWZASEAYSGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 5-Methoxy-6-Nitro-2,3-Dihydro-1H-Indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-6-nitro-2,3-dihydro-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines the strategic considerations for the regioselective nitration of the 5-methoxyindoline precursor, detailing the underlying reaction mechanisms and justifying the selection of reagents and reaction conditions. A step-by-step experimental protocol is provided, complete with in-process controls, purification techniques, and characterization data. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure a reliable and reproducible synthesis.

Introduction and Strategic Overview

This compound, also known as 5-methoxy-6-nitroindoline, is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted indole core is a privileged scaffold in drug discovery. The successful synthesis of this target molecule hinges on the precise and controlled nitration of its precursor, 5-methoxy-2,3-dihydro-1H-indole (5-methoxyindoline).

The primary challenge in this synthesis is achieving high regioselectivity. The indoline ring system contains two activating groups: the secondary amine at position 1 and the methoxy group at position 5. Both are ortho-, para-directing, creating a competitive environment for electrophilic aromatic substitution. This guide will focus on a robust methodology that selectively directs the nitro group to the C-6 position, navigating the electronic and steric factors that govern the reaction's outcome.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The key disconnection is the C-N bond of the nitro group, identifying 5-methoxyindoline as the immediate precursor.

Caption: Retrosynthetic disconnection of the target molecule.

Mechanistic Insights: Achieving C-6 Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution (SEAr) reaction. The nitrating agent generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of 5-methoxyindoline.

The directing effects of the substituents determine the position of attack:

-

Secondary Amine (N-1): This is a powerful activating group. In acidic media, however, it can be protonated to form an ammonium ion (-NH₂⁺-), which is strongly deactivating and meta-directing. Careful control of acidity is therefore paramount.

-

Methoxy Group (C-5): This is a strong activating, ortho-, para-directing group. It directs electrophilic attack to the C-4 and C-6 positions.

The desired C-6 substitution is favored due to the synergistic directing effect of the methoxy group (para-directing) and the steric hindrance at the C-4 position, which is ortho to the bulky methoxy group. By employing moderately acidic conditions, the reactivity of the ring is maintained without significant protonation of the N-1 amine, allowing the methoxy group's directing effect to dominate.

Caption: Generalized mechanism for the nitration of 5-methoxyindoline.

Experimental Protocol: Synthesis of 5-Methoxy-6-Nitroindoline

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Methoxyindoline | 149.19 | 5.0 g | 33.5 mmol | Starting material. Ensure high purity. |

| Sulfuric Acid (conc.) | 98.08 | 25 mL | - | Reagent and solvent. |

| Potassium Nitrate | 101.10 | 3.4 g | 33.6 mmol | Nitrating agent. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | For extraction. |

| Saturated NaHCO₃ (aq) | - | ~150 mL | - | For neutralization/quench. |

| Brine | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | - | ~5 g | - | For drying. |

| Silica Gel | - | As needed | - | For column chromatography. |

| Ethyl Acetate/Hexane | - | As needed | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (33.5 mmol) of 5-methoxyindoline in 25 mL of concentrated sulfuric acid. The dissolution is exothermic; perform this addition slowly in an ice bath, maintaining the internal temperature between 0-5 °C. The resulting solution should be a dark, homogenous mixture.

-

Nitration: While maintaining the temperature at 0-5 °C, add 3.4 g (33.6 mmol) of potassium nitrate in small portions over 30 minutes.

-

Causality Check: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired byproducts from over-nitration or oxidation.

-

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

In-Process Control: Prepare a TLC sample by taking a small aliquot of the reaction mixture and carefully quenching it in a vial with ice and saturated sodium bicarbonate solution, then extracting with ethyl acetate. The disappearance of the starting material spot (visualized under UV light) indicates reaction completion.

-

-

Work-up and Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Safety Note: This quenching process is highly exothermic. Perform it slowly in a fume hood.

-

-

Neutralization: Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid can then be collected by vacuum filtration, or the entire mixture can be moved to the extraction step.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).

-

Product Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is typically a yellow to orange solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Nitrating Mixtures: Mixtures of acids and nitrates are powerful oxidizing agents and can react violently with organic materials. All additions should be performed slowly and with adequate cooling.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend reaction time and re-verify completion by TLC. Ensure reagents are pure and anhydrous where specified. |

| Product loss during work-up. | Ensure complete neutralization before extraction. Perform multiple extractions to maximize recovery. | |

| Formation of Byproducts | Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during reagent addition and reaction. |

| Impure starting material. | Use purified 5-methoxyindoline. | |

| Difficult Purification | Co-eluting impurities. | Adjust the polarity of the chromatography eluent system. Consider an alternative solvent system (e.g., ether/pentane). |

Conclusion

The synthesis of this compound via electrophilic nitration of 5-methoxyindoline is a reliable and reproducible process when key parameters are carefully controlled. The regiochemical outcome is dictated by the powerful para-directing effect of the C-5 methoxy substituent, provided that the reaction is conducted under controlled temperature and acidic conditions to avoid undesired side reactions. The protocol detailed in this guide, with its integrated checkpoints and purification strategy, provides a robust framework for obtaining this valuable synthetic intermediate in high purity and good yield.

References

No direct peer-reviewed synthesis protocols matching this exact transformation were found in the initial search. The provided protocol is based on established principles of electrophilic aromatic substitution on substituted indole and indoline systems. The following references provide context on the nitration of related heterocyclic and aromatic compounds, which underpins the mechanistic and procedural logic of this guide.

-

Beilstein Journals. (2017, July 14). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Provides insights into nitration of complex indole-containing systems. [Link][1]

-

Google Patents. (2019). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Discusses methods for achieving high regioselectivity in nitration. [2]

-

Frontiers in Chemistry. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics. Details modern approaches to regioselective nitration. [Link][3]

-

RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Describes nitration at different positions of the indole ring system. [Link][4]

-

Semantic Scholar. Direct nitration of five membered heterocycles. General overview of nitration strategies for various heterocyclic compounds. [Link][5]

-

ResearchGate. (2002). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Discusses the factors influencing regioselectivity in electrophilic nitration. [Link][6]

-

PubChem. 5-methoxy-2,3-dihydro-1H-indole hydrochloride. Provides property and safety data for the starting material. [Link][7]

Sources

- 1. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]

- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-methoxy-2,3-dihydro-1H-indole hydrochloride | C9H12ClNO | CID 20035668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-6-nitro-2,3-dihydro-1H-indole

Preamble: Contextualizing a Niche Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus and its derivatives represent a privileged scaffold, foundational to a multitude of biologically active compounds. The subject of this guide, 5-methoxy-6-nitro-2,3-dihydro-1H-indole, is a unique variant, combining the dihydroindole core (also known as indoline) with two electronically significant functional groups: an electron-donating methoxy group and a potent electron-withdrawing nitro group. This specific arrangement of substituents on the aromatic ring creates a molecule with distinct electronic and steric properties, making it a compelling, albeit niche, building block for synthetic exploration.

This document serves as a comprehensive technical guide for researchers. It moves beyond a simple data sheet to provide not only the core physicochemical properties but also the underlying scientific principles and detailed experimental methodologies required to validate these characteristics in a laboratory setting. The emphasis is on causality and self-validating protocols, empowering researchers to generate reliable data for this and other novel compounds.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental molecular and structural details for this compound are summarized below.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 23772-38-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C2NCCC2=C1)[O-] | N/A |

| Chemical Structure |  | N/A |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While specific, experimentally-derived data for this compound are not widely published, the following table outlines the key properties of interest. The subsequent sections provide robust protocols for their empirical determination.

| Physicochemical Property | Value | Significance in Drug Development |

| Melting Point (°C) | Data not publicly available | A key indicator of purity and identity; affects handling and formulation.[2] |

| Aqueous Solubility | Data not publicly available | Crucial for absorption, distribution, and formulation of therapeutics.[3][4] |

| pKa | Data not publicly available | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.[4][5] |

| LogP (Octanol/Water) | Data not publicly available | Measures lipophilicity, which correlates with membrane permeability and metabolic stability. |

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, it is my experience that the reliability of any research program hinges on the quality of its foundational data. The following sections detail field-proven, self-validating protocols for determining the critical properties of this compound.

Protocol: Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a sensitive reporter on the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden this range.[2] The capillary method described here is the gold standard for its accuracy and minimal sample requirement.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the compound is completely dry by placing a small amount in a vacuum oven at a temperature below its expected melting point for several hours.

-

Place a few milligrams of the dry sample on a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula. This ensures uniform packing and heat transfer.

-

-

Capillary Loading:

-

Take a glass capillary tube sealed at one end.

-

Press the open end of the capillary into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end. A packed column of 2-3 mm is ideal.[6]

-

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Initial Rapid Determination: Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool significantly. Using a fresh capillary, set the starting temperature to ~20°C below the approximate melting point found in the previous step.

-

Set a slow heating rate of 1-2°C per minute.[6] This slow ramp is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

-

-

Trustworthiness (Self-Validation):

-

Perform the measurement in triplicate to ensure reproducibility.

-

To confirm identity, a mixed melting point test can be performed. Mix the sample with a known, pure standard of the same compound. If there is no depression or broadening of the melting point, the sample's identity is confirmed.

-

Protocol: Kinetic Aqueous Solubility Determination

Expertise & Experience: In early-stage drug discovery, kinetic solubility is often more relevant than thermodynamic solubility. It reflects the concentration a compound can achieve upon addition from a concentrated organic stock (typically DMSO) into an aqueous buffer, mimicking how compounds are often handled in biological assays.[4] Nephelometry, which measures light scattering from suspended particles (precipitate), is a rapid and effective high-throughput method.[7]

Methodology: DMSO Co-solvent & Nephelometry

-

Stock Solution Preparation:

-

Accurately weigh the compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution. This DMSO stock serves as the starting point for all dilutions.

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations.

-

-

Precipitation Induction:

-

Using a liquid handler or multichannel pipette, rapidly add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be low and consistent across all wells (e.g., 1-5%) to minimize its effect on solubility.

-

Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2-24 hours) to allow precipitation to equilibrate.

-

-

Measurement by Nephelometry:

-

Place the 96-well plate into a laser nephelometer.

-

The instrument measures the amount of light scattered at a 90° angle by any suspended precipitate in each well.[7]

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

-

-

Trustworthiness (Self-Validation):

-

The protocol includes a full concentration curve, which is inherently more reliable than a single-point measurement.

-

The results can be cross-validated using an orthogonal method. For instance, after incubation, the plates can be centrifuged or filtered to remove precipitate, and the concentration of the supernatant can be quantified by HPLC-UV.[4]

-

Protocol: pKa Determination

Expertise & Experience: The pKa value dictates a molecule's charge state in different environments. For an indoline derivative like this, the secondary amine in the five-membered ring is the most likely site of protonation (basic pKa). The indole N-H in the parent aromatic indole is extremely weakly acidic, but in the reduced dihydroindole, this is a standard secondary amine. The pKa of this amine is critical for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood. UV-pH titration is a powerful method that leverages the change in chromophore structure upon protonation.[5]

Methodology: UV-pH Titration

-

Solution Preparation:

-

Prepare a dilute stock solution of the compound in a solvent like methanol.

-

Create a series of buffered solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Add a small, constant aliquot of the methanol stock to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the measured pKa.

-

-

Spectral Acquisition:

-

Using a dual-beam UV-Vis spectrophotometer, measure the full absorbance spectrum (e.g., 200-400 nm) for each solution at every pH point. Use the corresponding buffer as the reference blank.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH. This change occurs because the protonated (BH⁺) and neutral (B) forms of the molecule have different electronic structures and thus different molar absorptivities.

-

Plot the absorbance at the chosen wavelength(s) as a function of pH.

-

The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[5] This can be determined by finding the maximum of the first derivative of the curve.

-

-

Trustworthiness (Self-Validation):

-

The collection of a full spectrum at each pH point provides a rich dataset. The presence of an isosbestic point (a wavelength where the absorbance of all species is the same) is a strong indicator of a clean, two-component equilibrium (B ⇌ BH⁺).

-

The pKa should be calculated from multiple wavelengths to ensure consistency.

-

Anticipated Spectral Characteristics

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound must be acquired experimentally, the following characteristics can be anticipated based on its structure and general principles of spectroscopy.[8][9]

-

¹H-NMR:

-

Aromatic Region: Two singlets or doublets in the aromatic region (around 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The nitro group will significantly deshield the adjacent proton.

-

Aliphatic Region: Two triplets around 2.8-3.5 ppm, corresponding to the two -CH₂- groups of the dihydro-pyrrole ring.

-

Amine Proton: A broad singlet for the N-H proton, which may exchange with D₂O.

-

Methoxy Group: A sharp singlet for the -OCH₃ protons around 3.8-4.0 ppm.

-

-

¹³C-NMR:

-

Distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield.

-

Signals for the two aliphatic carbons of the indoline ring.

-

A signal for the methoxy carbon around 55-60 ppm.

-

-

Mass Spectrometry (MS):

-

The primary data point is the molecular ion peak (M⁺). For C₉H₁₀N₂O₃, the expected monoisotopic mass is approximately 194.069 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[9]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

NO₂ Stretches: Two strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching peaks around 1600-1450 cm⁻¹.

-

C-O Stretch: A peak for the aryl-alkyl ether around 1250 cm⁻¹.

-

References

- Melting point determin

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone.

- Development of Methods for the Determin

- This compound [P91019] - ChemUniverse.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.

- experiment (1)

- SOLUBILITY DETERMIN

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Basic 1H- and 13C-NMR Spectroscopy.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. This compound [P91019] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. rheolution.com [rheolution.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Biological Activity of 5-methoxy-6-nitro-2,3-dihydro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological activity of 5-methoxy-6-nitro-2,3-dihydro-1H-indole (also known as 5-methoxy-6-nitroindoline). While direct extensive research on this specific molecule is limited, this document synthesizes available data on closely related analogs and the constituent chemical moieties to project its potential pharmacological profile. The indoline scaffold is a privileged structure in medicinal chemistry, and the presence of both a methoxy and a nitro group suggests a range of potential biological effects, from anticancer to antimicrobial and neuroactive properties. This guide delves into the synthetic pathways, known biological data of near derivatives, and the inferred mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Indoline Scaffold and its Potential

The indole nucleus and its reduced form, indoline, are fundamental heterocyclic structures that form the backbone of numerous biologically active compounds.[1][2] Their prevalence in natural products and synthetic drugs underscores their importance as "privileged scaffolds" in medicinal chemistry.[3] The rigid, bicyclic framework of the indoline core provides an excellent platform for the design of ligands that can selectively interact with a variety of biological targets, leading to applications in oncology, neuropharmacology, and infectious disease research.[3][4]

The subject of this guide, this compound, combines this valuable indoline core with two key functional groups: a methoxy (-OCH₃) group at the 5-position and a nitro (-NO₂) group at the 6-position. The methoxy group, an electron-donating group, is a common feature in neuroactive compounds like serotonin and melatonin, and is known to modulate receptor binding and metabolic stability.[5] Conversely, the nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring and is often associated with antimicrobial and anticancer activities.[6][7] The unique combination of these functionalities on an indoline scaffold suggests a rich and largely unexplored pharmacological potential.

Synthesis of this compound and its Derivatives

Synthesis of 5-nitro-6-methoxy indoline acetate

The synthesis of 5-nitro-6-methoxy indoline acetate, as described in U.S. Patent 4,431,820, involves the nitration of a 6-methoxy indoline acetate precursor.[3]

Experimental Protocol:

-

Starting Material: 6-methoxy indoline acetate.

-

Nitration: To a solution of 500 mg (1.67 mmol) of the 6-methoxy indoline acetate in 20 ml of nitromethane, 90 μl of 90% nitric acid (HNO₃) is added.

-

Reaction Conditions: The reaction mixture is cooled to 0°-5°C and stirred for 30 minutes. It is then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Work-up: The solution is diluted with methylene chloride (CH₂Cl₂) and aqueous sodium bicarbonate. The organic phase is separated, dried over sodium sulfate (Na₂SO₄), and concentrated.

-

Purification: The resulting residue is purified by chromatography on silica gel (using 60% ethyl acetate/hexane eluent, progressing to 100% ethyl acetate) to yield the 5-nitro-6-methoxy indoline acetate as a yellow solid.[3]

Yield: 440 mg (76% yield)[3] Melting Point: 175°-177°C (recrystallized from ethanol)[3]

Proposed Synthesis of this compound

The final step to obtain the target compound, this compound, would involve the deprotection of the N-acetyl group from the synthesized 5-nitro-6-methoxy indoline acetate. This can typically be achieved through acidic or basic hydrolysis.

Proposed Experimental Protocol (Hydrolysis):

-

Starting Material: 5-nitro-6-methoxy indoline acetate.

-

Hydrolysis: The N-acetylated compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Therapeutic Potential

The biological activity of this compound can be inferred from the known activities of its structural components and data from closely related molecules.

Anticancer Activity

The most direct evidence for the biological activity of a closely related compound comes from the aforementioned patent, which reports the in vitro cytotoxicity of 5-nitro-6-methoxy indoline acetate against L1210 mouse leukemia cells.[3]

| Compound | Cell Line | ID₅₀ (µg/ml) | ID₉₀ (µg/ml) | Source |

| 5-nitro-6-methoxy indoline acetate | L1210 Mouse Leukemia | 0.13 | 0.42 | [3] |

This data suggests that the 5-nitro-6-methoxyindoline scaffold possesses potent cytotoxic activity. The presence of the nitro group is often a key determinant of anticancer activity in indole derivatives.[8][9] For instance, various 5-nitroindole derivatives have been shown to exhibit broad-spectrum anticancer activities against different cancer cell lines, including HeLa cells, with some compounds having IC₅₀ values in the low micromolar range.[8]

Potential Mechanisms of Anticancer Action:

-

DNA Interaction: Some nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest.[8][9]

-

Enzyme Inhibition: The indoline scaffold is a common feature in kinase inhibitors, which are a class of targeted cancer therapeutics.[3] It is plausible that this compound could inhibit protein kinases involved in cancer cell proliferation and survival.

-

Induction of Oxidative Stress: The nitro group can undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress, ultimately triggering apoptosis in cancer cells.[8]

Antimicrobial Activity

The nitroaromatic functionality is a well-established pharmacophore in antimicrobial agents. The reduction of the nitro group by microbial nitroreductases can generate cytotoxic radical species that damage cellular macromolecules, including DNA.[7] Therefore, it is highly probable that this compound possesses antimicrobial properties.

Numerous studies have demonstrated the antibacterial and antifungal activities of various nitroindole derivatives. For example, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Neuropharmacological Activity

The presence of the 5-methoxyindole moiety suggests a potential for interaction with neurological targets, particularly serotonin (5-HT) receptors.[10] 5-methoxytryptamine, a close structural analog, is a known agonist at several 5-HT receptors.[10] The substitution pattern on the indole ring and the nature of the side chain are critical for determining the affinity and efficacy at different receptor subtypes.

Furthermore, methoxyindoles have been identified as modulators of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various physiological processes.[11]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for diverse biological activities. Based on the available data for closely related compounds, this molecule is a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The reported potent cytotoxicity of its N-acetylated derivative against leukemia cells provides a strong rationale for its evaluation against a broader panel of cancer cell lines.

Future research should focus on the development of a robust and scalable synthesis for the parent compound and a thorough investigation of its biological activities. This should include comprehensive in vitro screening against a wide range of cancer cell lines and microbial pathogens, as well as an evaluation of its neuropharmacological profile. Mechanistic studies to elucidate the specific molecular targets and pathways affected by this compound will be crucial for its potential development as a therapeutic agent.

References

-

Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. [Link]

-

Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. (2010). PubMed. [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018). PMC. [Link]

-

Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. [Link]

-

Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2023). PubMed. [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2022). NIH. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). RJPN. [Link]

-

Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. (1967). PubMed. [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? (2021). MDPI. [Link]

-

Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. (2023). ResearchGate. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2016). PMC. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). NIH. [Link]

-

Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2023). NIH. [Link]

Sources

- 1. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. US4431820A - 6-Methoxy indoline acetate and its 5-nitro and 5-amino derivatives - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound [P91019] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-6-nitro-2,3-dihydro-1H-indole

This technical guide provides a comprehensive overview of 5-methoxy-6-nitro-2,3-dihydro-1H-indole, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and potential biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Methoxy-6-nitroindoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of a methoxy group at the 5-position and a nitro group at the 6-position on this scaffold creates a molecule with a unique electronic and steric profile. The electron-donating methoxy group and the electron-withdrawing nitro group modulate the reactivity of the aromatic ring and provide handles for further synthetic transformations.

The nitroaromatic moiety is a well-known pharmacophore that can contribute to a range of biological effects, including antimicrobial and anticancer activities, often through bioreduction to reactive nitrogen species.[1] Consequently, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.

Synthesis of this compound: A Proposed Pathway

A direct and detailed synthesis of this compound is not extensively documented in readily available literature. However, a plausible and efficient three-step synthetic route can be proposed based on well-established organic chemistry principles and analogous reactions reported for similar indole derivatives. This proposed pathway involves the synthesis of the 5-methoxy-1H-indole precursor, followed by regioselective nitration and subsequent reduction of the indole ring to the desired indoline.

Step 1: Synthesis of 5-Methoxy-1H-indole

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives from arylhydrazines and aldehydes or ketones. While various methods exist for the synthesis of 5-methoxy-1H-indole, a common starting material is p-anisidine.

Step 2: Regioselective Nitration of 5-Methoxy-1H-indole

The nitration of substituted indoles is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The methoxy group at the 5-position is an ortho-, para-director. In the case of 5-methoxy-1H-indole, electrophilic substitution is expected to occur at the 4-, 6-, or 3-positions. The nitration of the closely related 7-methoxy-1H-indole with nitric acid in sulfuric acid and acetic acid has been shown to yield the 5-nitro derivative, indicating that nitration on the benzene ring is favored under these conditions.[2] For 5-methoxy-1H-indole, the 6-position is electronically activated by the methoxy group and is a likely site for nitration.

Explanatory Note on Regioselectivity: The outcome of electrophilic aromatic substitution on the indole ring is influenced by both the inherent reactivity of the indole nucleus and the directing effects of existing substituents. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring. However, the use of strong acids can protonate the indole nitrogen, deactivating the pyrrole ring and favoring substitution on the benzene ring. The methoxy group at C5 strongly activates the ortho (C4 and C6) and para (not available) positions. Steric hindrance at the C4 position from the adjacent pyrrole ring may favor substitution at the C6 position.

Proposed Experimental Protocol for Nitration:

-

Dissolution: Dissolve 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 5-methoxy-1H-indole, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 5-methoxy-6-nitro-1H-indole.

Step 3: Reduction of 5-Methoxy-6-nitro-1H-indole to the Indoline

The reduction of the indole double bond to form an indoline can be achieved using various reducing agents. A particularly effective method for the reduction of indoles to indolines in good yields involves the use of a borane reagent in the presence of trifluoroacetic acid. This method is rapid and proceeds under mild conditions.

Proposed Experimental Protocol for Reduction:

-

Dissolution: Dissolve 5-methoxy-6-nitro-1H-indole (1.0 eq) in trifluoroacetic acid under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Neutralize the solution with a base such as sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce in the public domain, its key properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₉H₁₀N₂O₃ | Calculation |

| Molecular Weight | 194.19 g/mol | Calculation |

| Appearance | Expected to be a solid | Inferred from related nitroindolines |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | Expected to decompose at high temperatures |

| Solubility | Likely soluble in polar organic solvents | Inferred from structural features |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristics | Rationale/Comparison |

| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (around δ 7.0-8.0 ppm).Indoline Protons: Two triplets for the -CH₂-CH₂- protons (around δ 3.0-4.0 ppm).Methoxy Protons: A singlet for the -OCH₃ group (around δ 3.8-4.0 ppm).NH Proton: A broad singlet for the -NH- proton (shift is solvent dependent). | Based on the analysis of substituted indolines and the electronic effects of the methoxy and nitro groups. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-160 ppm.Indoline Carbons: Signals for the two -CH₂- carbons in the aliphatic region (around δ 25-50 ppm).Methoxy Carbon: A signal for the -OCH₃ carbon around δ 55-60 ppm. | Predicted based on standard chemical shifts for substituted indolines.[3] |

| IR (Infrared) | N-H Stretch: A peak around 3300-3400 cm⁻¹.C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.C-O Stretch (methoxy): A strong peak around 1200-1250 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present in the molecule.[2] |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z = 194. | Corresponding to the molecular weight of the compound. |

Chemical Reactivity and Potential Transformations

The presence of multiple functional groups in this compound makes it a versatile platform for further chemical modifications.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).[4] This transformation opens up a vast array of possibilities for derivatization, including diazotization, acylation, and alkylation of the resulting amine.

-

N-Functionalization of the Indoline Ring: The secondary amine of the indoline ring is nucleophilic and can be functionalized through reactions such as N-alkylation, N-acylation, and N-arylation. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

-

Dehydrogenation to the Indole: The indoline ring can be dehydrogenated to the corresponding indole using oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] This provides a route back to the indole scaffold if desired for further synthetic manipulations.

Potential Biological and Pharmacological Activities

While no specific biological studies on this compound have been found, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

-

Anticancer Activity: Nitroindole and nitroindoline derivatives have been investigated for their anticancer properties.[1][5] For instance, certain 6-nitroindazole derivatives have shown significant antiproliferative activity against lung carcinoma cell lines.[5] The mechanism of action is often attributed to the ability of the nitro group to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive species.

-

Antimicrobial and Antiparasitic Activity: Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiparasitic agents.[6] The 6-nitroindole scaffold is a key component in some compounds with antileishmanial and antibacterial activities.[6]

-

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. Derivatives of 6-nitroindoline-2-carboxylic acid have been explored as inhibitors of various enzymes, although specificity can be a concern.[1]

The 5-methoxy-6-nitroindoline scaffold can serve as a starting point for the development of compounds targeting a wide range of biological targets. The methoxy group can influence receptor binding and pharmacokinetic properties, while the nitro group can be a key pharmacophore or a precursor to other functional groups.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is limited, a robust synthetic pathway can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The versatile reactivity of its functional groups, coupled with the known biological activities of related nitroindoline scaffolds, makes it an attractive starting point for the design and synthesis of novel drug candidates. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Indole Scaffold: A Versatile Blueprint for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have propelled indole derivatives to the forefront of drug discovery efforts across diverse disease areas. This technical guide provides a comprehensive exploration of the therapeutic applications of indole derivatives, with a particular focus on their roles in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the intricate mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide will illuminate key structure-activity relationships and offer insights into the rational design and synthesis of novel indole-based therapeutics.

The Enduring Significance of the Indole Moiety in Drug Discovery

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in nature, found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin.[1] This natural prevalence has inspired medicinal chemists to explore the vast chemical space offered by the indole scaffold. The ability to readily modify the indole core at various positions allows for the fine-tuning of physicochemical properties and biological activity, making it an ideal template for the design of targeted therapies.[2][3] Over 40 indole-containing drugs have received FDA approval, highlighting the clinical success of this versatile pharmacophore.[2]

Therapeutic Frontiers of Indole Derivatives

The therapeutic landscape of indole derivatives is broad and continually expanding. This guide will focus on three key areas where these compounds have demonstrated significant promise: oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting the Hallmarks of Cancer

Indole derivatives have emerged as a powerful class of anticancer agents, targeting multiple facets of cancer cell biology.[2][4] Their mechanisms of action are diverse and include the disruption of cellular division, induction of apoptosis, and inhibition of key signaling pathways that drive tumor growth and progression.

A clinically validated strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5] Several indole derivatives, most notably the vinca alkaloids (vincristine and vinblastine), function as potent tubulin polymerization inhibitors. By binding to tubulin, these agents prevent the assembly of microtubules, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to quantify the inhibitory effect of indole derivatives on tubulin polymerization.[6]

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test indole derivative and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

96-well, black, clear-bottom microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in polymerization buffer on ice to a final concentration of 2 mg/mL.

-

Prepare a 10 mM stock solution of GTP in polymerization buffer.

-

Prepare a stock solution of the fluorescent reporter dye.

-

Prepare serial dilutions of the test indole derivative and control compounds in polymerization buffer.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 5 µL of the test compound or control to the appropriate wells.

-

Prepare a tubulin-GTP-reporter mix by adding GTP to the tubulin solution to a final concentration of 1 mM, followed by the addition of the fluorescent reporter dye.

-

To initiate polymerization, add 45 µL of the tubulin-GTP-reporter mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen reporter dye every minute for 60-90 minutes.

-

Data Analysis and Interpretation:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

The extent of polymerization is represented by the plateau of the curve.

-

Inhibitors will show a decrease in both the rate and extent of polymerization.

-

The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can be calculated by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates a more potent inhibitor. It is important to consider that buffer conditions can influence the type of polymer formed, which may affect the interpretation of turbidity-based assays.[7]

Diagram: Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. Indole derivatives, such as panobinostat, have been developed as potent HDAC inhibitors, leading to the reactivation of these suppressed genes and subsequent cancer cell death.[2]

Experimental Protocol: HDAC Inhibition Assay

This protocol outlines a colorimetric method for measuring the inhibitory activity of indole derivatives on HDAC enzymes.

Materials:

-

Nuclear extracts or purified HDAC enzyme

-

HDAC substrate (acetylated histone) coated microplate

-

Assay buffer

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Test indole derivative

-

Capture antibody

-

Detection antibody

-

Developing solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare nuclear extracts from cancer cells or use purified HDAC enzymes.

-

Prepare serial dilutions of the test indole derivative and the positive control.

-

-

HDAC Reaction:

-

To the wells of the HDAC substrate-coated microplate, add the assay buffer.

-

Add the nuclear extract or purified HDAC enzyme to the wells.

-

Add the test compound or control inhibitor.

-

Incubate the plate at 37°C for 60-90 minutes to allow for deacetylation.

-

-

Detection:

-

Wash the wells with wash buffer.

-

Add the capture antibody and incubate at room temperature.

-

Wash the wells.

-

Add the detection antibody and incubate at room temperature.

-

Wash the wells.

-

Add the developing solution and incubate until color develops.

-

Add the stop solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

The amount of deacetylated product is proportional to the HDAC activity.

-

A decrease in absorbance in the presence of the test compound indicates HDAC inhibition.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Indole derivatives can also exert their anticancer effects by modulating critical signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. These pathways regulate cell growth, proliferation, survival, and angiogenesis.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole Derivatives

Caption: Indole derivatives can inhibit the PI3K/Akt/mTOR pathway.

Diagram: Simplified NF-κB Signaling Pathway and Inhibition by Indole Derivatives

Caption: Indole derivatives can inhibit the NF-κB signaling pathway.

Rationale for Cell Line Selection in Anticancer Screening:

The choice of cancer cell lines for in vitro screening is a critical aspect of drug discovery.[8] It is often guided by the specific research question and the desired therapeutic application. For instance, the NCI-60 panel, a collection of 60 human cancer cell lines representing various cancer types, is frequently used for broad-spectrum anticancer screening.[9] However, for mechanism-based studies, cell lines with specific genetic backgrounds (e.g., known mutations in oncogenes or tumor suppressor genes) are often selected.[8] The use of both cancer and normal cell lines in parallel allows for the assessment of a compound's selectivity and potential toxicity.[10]

Table 1: Cytotoxicity of Selected Indole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | [11] |

| A549 (Lung) | 8.7 | [11] | |

| HCT116 (Colon) | 3.1 | [11] | |

| Compound B | PC-3 (Prostate) | 1.5 | [12] |

| HeLa (Cervical) | 2.8 | [12] | |

| Compound C | K562 (Leukemia) | 0.9 | [13] |

| Compound D | MDA-MB-231 (Breast) | 13.2 | [14] |

| MCF-7 (Breast) | 8.2 | [14] |

Neurodegenerative Diseases: A Beacon of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[15] Indole derivatives have shown significant neuroprotective potential through various mechanisms, including antioxidant activity, inhibition of protein aggregation, and modulation of neuroinflammatory pathways.[15][16]

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[15] Many indole derivatives, including melatonin and its analogs, are potent antioxidants that can neutralize harmful reactive oxygen species (ROS).[15]

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain indole derivatives have been shown to inhibit the formation of Aβ fibrils and even disaggregate pre-formed fibrils, thereby reducing their neurotoxicity.[16]

Experimental Protocol: Neuroprotection Assay Against Aβ-Induced Toxicity

This protocol describes a method to evaluate the neuroprotective effects of indole derivatives against Aβ-induced cytotoxicity in a neuronal cell line.[16]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Amyloid-beta (1-42) peptide

-

Test indole derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in appropriate medium.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare aggregated Aβ(1-42) by incubating the peptide solution at 37°C for 24-48 hours.

-

Pre-treat the cells with various concentrations of the test indole derivative for 1-2 hours.

-

Add the aggregated Aβ(1-42) to the wells and incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

Cell viability is proportional to the absorbance.

-

Aβ treatment will cause a significant decrease in cell viability.

-

An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

-

The EC50 value, the concentration of the compound that provides 50% protection, can be determined.

Table 2: Neuroprotective Effects of Selected Indole Derivatives

| Compound ID | Neuroprotective Mechanism | Model System | Key Finding | Reference |

| Melatonin | Antioxidant, Anti-inflammatory | In vitro and in vivo models of AD and PD | Reduces oxidative stress and neuroinflammation | [15] |

| Compound E | Aβ disaggregation, Antioxidant | SH-SY5Y cells | Reduces Aβ-induced cytotoxicity and ROS levels | [16] |

| Compound F | MAO-B Inhibition | In vitro enzyme assay | Potent and selective MAO-B inhibitor | [17] |

| Stobadine Derivative | Antioxidant, Free radical scavenger | Mouse head trauma model | Improved sensomotoric outcome and reduced brain edema | [18] |

Infectious Diseases: A New Arsenal Against Pathogens

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Indole derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective therapies.[19][20]

The antimicrobial mechanisms of indole derivatives are varied and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[19][21]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an indole derivative against a specific microorganism.[19]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test indole derivative

-

96-well microplate

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum:

-

Grow the microorganism in broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Dilute the inoculum to the desired final concentration.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test indole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

-

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound G | Staphylococcus aureus (MRSA) | 3.125 | [19] |

| Escherichia coli | 6.25 | [19] | |

| Compound H | Candida albicans | 2 | [20] |

| Candida tropicalis | 2 | [20] | |

| Compound I | Acinetobacter baumannii (XDR) | 64 | [21] |

Synthesis of Therapeutic Indole Derivatives

The synthesis of indole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the indole core and its subsequent functionalization.[22][23] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of an Indole-based Chalcone Derivative

This protocol describes a general procedure for the synthesis of an indole-based chalcone, a class of compounds with known antimicrobial and anticancer activities.[24]

Materials:

-

Indole-3-carboxaldehyde

-

Substituted acetophenone

-

Ethanol

-

Potassium hydroxide

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

Dissolve indole-3-carboxaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring.

-

-

Reaction and Workup:

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-based chalcone.

-

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective indole-based drugs.[2][3] By systematically modifying the indole scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features that are essential for target engagement and therapeutic efficacy. For example, in the development of tubulin inhibitors, the nature and position of substituents on the indole ring and the aryl rings can significantly impact potency.[3]

Future Perspectives and Conclusion

The indole scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The ongoing exploration of new biological targets and the application of modern drug design strategies, such as fragment-based drug discovery and computational modeling, are expected to further expand the therapeutic potential of indole derivatives.[25] The ability of these compounds to modulate multiple targets simultaneously also positions them as promising candidates for the treatment of complex multifactorial diseases.[17]

References

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). PubMed. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI. [Link]

-

Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021). Taylor & Francis Online. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). Microbiology Spectrum. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. (n.d.). OUCI. [Link]

-

MIC values (µg/mL) of tested indole derivatives. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). PubMed Central. [Link]

-

Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. (2018). Royal Society of Chemistry. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). PubMed. [Link]

-

Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021). ResearchGate. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. [Link]

-

IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation. (n.d.). ResearchGate. [Link]

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (2017). PubMed Central. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

-

Development of new indole-derived neuroprotective agents. (2011). PubMed. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. (2015). AACR Journals. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). ResearchGate. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Bentham Open. [Link]

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. (2022). International Journal of Chemical and Biochemical Sciences. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed. [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2012). ResearchGate. [Link]

-

Indole Derivatives as Neuroprotectants. (1999). PubMed. [Link]

-

The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (2017). MedChemComm. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). PubMed. [Link]

-

Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice. (2024). ACS Pharmacology & Translational Science. [Link]

-

Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Bentham Science. [Link]

-

Polymorphism of tubulin assembly in vitro. (1986). The Company of Biologists. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]